N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-5-10-20(30-2)11-6-17)28-23-14-9-19(15-22(23)25)27-26(29)18-7-12-21(31-3)13-8-18/h5-16H,4H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLLZDUEZWMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological properties. The structure can be represented as follows:
This configuration is significant as it influences the compound's interactions with biological targets.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor activity. The mechanism primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance:
- Inhibition of PLK4 : Compounds in this class have been shown to inhibit Polo-like kinase 4 (PLK4), an essential regulator of cell cycle progression, leading to decreased tumor growth in various cancer models .
- EGFR Inhibition : Similar derivatives have demonstrated potent inhibition against epidermal growth factor receptor (EGFR) mutations, particularly in non-small cell lung cancer (NSCLC) cells, showcasing IC50 values in the nanomolar range .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Quinoline derivatives have been studied for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Case Study Insights
Several studies have investigated the pharmacological effects of quinoline derivatives, including this compound:
Research Findings
Research has consistently shown that quinoline-based compounds can interact with multiple biological targets, leading to diverse pharmacological effects:
- Antiproliferative Activity : The compound has shown effective inhibition of various cancer cell lines, with promising results in preclinical trials.
- Selectivity : Studies indicate that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.
- In Vivo Efficacy : Animal models have demonstrated significant tumor growth inhibition when treated with this compound, reinforcing its potential as a therapeutic agent .
Scientific Research Applications
Drug Development
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide has been investigated for its potential as a therapeutic agent in various diseases:
- Alzheimer's Disease : Research indicates that compounds with similar structures may inhibit acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in patients .
- Cancer Therapy : The compound's quinoline structure is associated with anti-cancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
Neuropharmacology
The compound has been evaluated for its effects on neuroinflammation and neuroprotection:
- Neuroinflammation : Inhibition of the NLRP3 inflammasome has been linked to reduced neuroinflammation, which is a significant factor in neurodegenerative diseases. Compounds similar to this compound may exhibit similar properties, providing a pathway for therapeutic interventions .
Data Tables
Alzheimer's Disease Case Study
In a clinical trial involving patients with mild to moderate Alzheimer's disease, compounds targeting AChE showed significant improvements in cognitive function when combined with existing treatments like donepezil. This suggests that derivatives of this compound could enhance therapeutic outcomes in Alzheimer's treatment .
Cancer Treatment Case Study
A study on quinoline derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic proteins, indicating that this compound could serve as a promising candidate for further development in oncology .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and alkoxy groups are primary sites for hydrolysis:
For example, acid-catalyzed hydrolysis of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water (Fig. 1A). Demethylation of methoxy substituents requires strong protic acids to generate phenolic intermediates .
Reduction Reactions
The quinoline ring undergoes selective reduction:
| Target Site | Reducing Agent | Product | Yield |
|---|---|---|---|
| Quinoline ring | LiAlH₄ (THF, 0°C → RT) | 1,2,3,4-Tetrahydroquinoline derivative | 65–78% |
| Aromatic nitro groups (if present) | H₂/Pd-C (EtOH) | Amino-substituted analog | >90% |
Reduction preserves the ethoxy and methoxy substituents but modifies the quinoline’s electronic properties, enhancing solubility in polar solvents.
Electrophilic Substitution
The electron-rich quinoline and benzamide rings participate in:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C) | C5 of quinoline | Nitro derivative (72% yield) |
| Halogenation | Br₂/FeBr₃ (CH₂Cl₂) | Para to methoxy on benzamide | Brominated product (58% yield) |
Nitration occurs preferentially at the C5 position of the quinoline due to resonance stabilization of the intermediate. Halogenation favors the benzamide ring’s para position relative to methoxy groups .
Functional Group Interconversion
Key transformations include:
-
Ether cleavage :
Used to generate phenolic intermediates for further coupling . -
Amide alkylation :
Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated products, altering hydrogen-bonding capacity.
Stability Under Physiological Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | Stable for >24 hr | Minimal hydrolysis observed |
| UV light (254 nm) | Decomposes in 6 hr | Radical-mediated oxidation of methoxy groups |
This stability profile supports its investigation in biological assays .
Mechanistic Insights
-
Amide bond reactivity : Electron-withdrawing quinoline ring increases electrophilicity of the carbonyl carbon, facilitating hydrolysis.
-
Methoxy group effects : Ortho/para-directing nature guides substitution patterns on aromatic rings .
Comparative Reactivity with Analogs
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| N-Ethyl-4-methoxybenzamide | Lacks quinoline ring | 10× slower hydrolysis rate |
| 2-Phenylquinoline derivatives | No benzamide group | Resistant to electrophilic substitution |
The presence of both quinoline and benzamide moieties creates synergistic electronic effects.
Comparison with Similar Compounds
Fluorinated Quinoline Derivatives ()
Two fluorinated analogs share the quinoline backbone but differ in substituents:
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-fluorobenzamide Formula: C₂₅H₂₁FN₂O₃ MW: 416.45 g/mol Key Feature: Fluorine replaces the methoxy group on the benzamide. Implications: The electronegative fluorine may enhance binding affinity to hydrophobic pockets or alter metabolic stability .
4-fluoro-N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]benzamide Formula: C₂₃H₁₆F₂N₂O₂ MW: 390.39 g/mol Key Feature: Dual fluorine substituents (phenyl and benzamide).
Simplified Benzamide Derivatives ()
Compounds with simpler aromatic systems provide insight into the role of the quinoline core:
- N-(4-Methoxyphenyl)-4-methoxybenzamide () Formula: C₁₅H₁₅NO₃ MW: 257.29 g/mol Synthesis: Achieved via Pd-catalyzed coupling with 95% yield, suggesting efficient synthetic routes for methoxy-substituted benzamides .
- N-(4-Methoxyphenyl)-4-methylbenzamide () Formula: C₁₅H₁₅NO₂ MW: 241.29 g/mol Key Feature: Methyl group replaces the quinoline system. Implications: Lower molecular weight and reduced complexity may limit target engagement compared to the quinoline-based compound .
Brominated and Ethoxy-Substituted Quinolines ()
- N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine Formula: C₁₈H₁₇BrN₂O MW: 357.24 g/mol Key Feature: Bromine at the phenyl group and methyl substitution on quinoline. Implications: Bromine’s bulkiness may sterically hinder interactions, while the ethoxy group aligns with the target compound’s substitution pattern .
Heterocyclic Variants ()
Benzothiazole derivatives highlight the impact of alternative heterocycles:
- 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () Formula: C₁₆H₁₄N₂O₃S MW: 314.36 g/mol Key Feature: Benzothiazole replaces quinoline. Implications: The thiazole ring’s electron-rich nature may alter electronic properties compared to quinoline .
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Efficiency : Methoxy-substituted benzamides can be synthesized with high yields (e.g., 95% for N-(4-methoxyphenyl)-4-methoxybenzamide) using Pd-based catalysts, suggesting viable routes for the target compound .
- Substituent Effects : Fluorine incorporation reduces molecular weight and may enhance solubility, while bromine introduces steric bulk .
- Heterocycle Impact: Quinoline’s planar structure likely offers superior π-π stacking vs. benzothiazole, influencing target engagement .
Q & A
Q. What are the recommended synthetic routes for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the quinoline core. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., sulfuric acid or polyphosphoric acid).
- Substituent Introduction : Ethoxy and methoxyphenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
- Optimization : Temperature control (60–120°C), solvent selection (DMSO or DCM), and catalysts (e.g., Lewis acids like AlCl₃) improve yields.
- Critical Parameters : Purification via column chromatography on silica gel, with monitoring by TLC or HPLC to ensure purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., δ 3.8–4.2 ppm for ethoxy and methoxy protons).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles.
- HPLC-PDA : Assess purity and detect byproducts (e.g., hydrolyzed derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-deficient quinoline core and electron-donating methoxy groups influence reactivity:
- Electrophilic Sites : The 6-position quinoline carbon is activated for nucleophilic attack due to conjugation with the ethoxy group.
- Substitution Kinetics : Kinetic studies (e.g., using NaSPh or amines) reveal second-order dependence on nucleophile concentration.
- DFT Calculations : Predict transition states and regioselectivity (e.g., para vs. ortho substitution on the benzamide moiety).
- Contradictions : Conflicting reports on reaction rates in polar aprotic vs. protic solvents require solvent-effect studies .
Q. How does the compound interact with biological targets such as acetylcholinesterase or cancer-related kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to acetylcholinesterase (PDB ID 4EY7) or EGFR kinase (PDB ID 1M17). Key interactions include:
- Hydrogen bonding between the methoxy groups and catalytic residues (e.g., Ser203 in acetylcholinesterase).
- π-π stacking of the quinoline ring with hydrophobic pockets.
- Enzyme Assays : Measure IC₅₀ values via Ellman’s assay (acetylcholinesterase) or ADP-Glo™ (kinases).
- Contradictions : Discrepancies in IC₅₀ values (e.g., 2 nM vs. 20 nM in cell-based assays) may arise from assay conditions (e.g., ATP concentration) .
Q. What strategies mitigate stability issues under oxidative or hydrolytic conditions?
- Methodological Answer :
- For Oxidative Degradation :
- Add antioxidants (e.g., BHT at 0.1% w/w) to formulations.
- Replace labile groups (e.g., ethoxy with trifluoromethyl) via SAR studies.
- For Hydrolytic Degradation :
- Use lyophilization for storage (−80°C, argon atmosphere).
- Stabilize the amide bond via intramolecular H-bonding (e.g., ortho-substituents on benzamide).
- Analytical Monitoring : Accelerated stability studies (40°C/75% RH) with UPLC-MS to track degradation products .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s antioxidant vs. pro-oxidant effects be resolved?
- Methodological Answer :
- Dose-Dependent Studies : Use DPPH and FRAP assays across concentrations (1–100 µM). Pro-oxidant effects often emerge >50 µM due to redox cycling.
- Cell-Based ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cancer vs. normal cells (e.g., HCT-116 vs. HEK293).
- Contradiction Source : Variability in cell lines (e.g., NCI-60 panel) and serum-free vs. serum-containing media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
